

# "basic principles of stereoselective oxidation with oxaziridines"

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## Compound of Interest

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## A Technical Guide to Stereoselective Oxidation with Oxaziridines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of stereoselective oxidation reactions utilizing oxaziridines. Oxaziridines, particularly chiral N-sulfonyloxaziridines and their derivatives, have emerged as powerful and versatile reagents in modern asymmetric synthesis. Their ability to deliver an oxygen atom to a variety of nucleophiles with high levels of stereocontrol makes them invaluable tools in the construction of complex chiral molecules, including active pharmaceutical ingredients. This guide will delve into the core mechanisms, showcase the quantitative performance of key oxaziridine reagents, and provide detailed experimental protocols for their application.

### Core Principles of Oxaziridine-Mediated Oxidation

The oxidizing power of oxaziridines stems from the strained three-membered ring containing a relatively weak N-O bond. The presence of an electron-withdrawing group on the nitrogen atom, such as a sulfonyl group in the case of Davis reagents, enhances the electrophilicity of the oxygen atom, facilitating its transfer to a nucleophile.

The generally accepted mechanism for the oxidation of a nucleophile, such as an enolate, by an N-sulfonyloxaziridine proceeds via an  $S_N2$ -type pathway. The nucleophile attacks the

electrophilic oxygen atom of the oxaziridine, leading to the cleavage of the N-O bond. This transfer results in the formation of the oxidized substrate and a byproduct, typically a sulfinimine. The stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophile's approach to the oxaziridine oxygen, which can be influenced by steric and electronic factors of both the substrate and the oxidant.

## Quantitative Data on Stereoselective Oxidations

The following tables summarize the performance of various chiral oxaziridines in key stereoselective oxidation reactions.

Table 1: Enantioselective  $\alpha$ -Hydroxylation of Carbonyl Compounds

Substrate (Enolate Precursor)	Chiral Oxaziridine/Ca talyst System	Yield (%)	Enantiomeric Excess (ee, %)	Reference
3-Aryl-2-oxindoles	Racemic saccharin- derived oxaziridine / Chiral DBFOX- Zn(II) complex	Up to 97	Up to 97	[1]
Racemic Malonates	Racemic Oxaziridine / (R,R)-DBFOX- Ph/Ni(II) complex	High	Up to 98	[1]
$\beta$ -Keto Esters	Racemic Oxaziridines / Chiral bifunctional urea- containing ammonium salt	Good	82–97	[1]
$\beta$ -Keto Esters and $\beta$ - Dicarbonyls	Racemic Oxaziridines / Chiral guanidine catalyst	Excellent	Not specified	[1][2]
Various $\beta$ -Keto Esters	Racemic N- sulfonyloxaziridin e / Chiral titanium complex	High	Up to 94	[1]
Propiophenone Enolate	(+)- (Camphorylsulfo nyl)oxaziridine	85	95	[3]
2-Methyl-1- tetralone Enolate	(+)- (Camphorylsulfo nyl)oxaziridine	90	90	[3]

Table 2: Enantioselective Oxidation of Sulfides

Substrate	Chiral Oxaziridine/Catalyst System	Yield (%)	Enantiomeric Excess (ee, %)	Reference
Various Sulfides	Chiral Oxaziridinium Salt	Good	Up to >99	[1][4]
Sulfide Precursor to (R)-Lansoprazole	Chiral Oxaziridinium Salt	60	97	[1]
Thioanisole	(+)-(Camphorylsulfonyl)oxaziridine	85	48	[3]
Methyl p-tolyl sulfide	(+)-(Camphorylsulfonyl)oxaziridine	90	35	[3]
Various Sulfides	Chiral N-alkyl oxaziridine with Methanesulfonic acid	Not specified	Not specified	[1]

## Key Experimental Protocols

### Protocol 1: Preparation and Use of (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine for Asymmetric $\alpha$ -Hydroxylation

This protocol details the synthesis of the chiral oxaziridine and its subsequent use in the asymmetric hydroxylation of a ketone enolate.

#### Part A: Synthesis of (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine

This synthesis is a four-step process starting from (1S)-(+)-10-camphorsulfonic acid. For the purpose of this guide, we will focus on the final oxidation step.

- Reaction: Oxidation of (-)-(Camphorsulfonyl)imine to (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine.
- Reagents and Equipment:
  - (-)-(Camphorsulfonyl)imine
  - Potassium carbonate ( $K_2CO_3$ )
  - Oxone® ( $2KHSO_5 \cdot KHSO_4 \cdot K_2SO_4$ )
  - Toluene
  - Water
  - 5-L three-necked, round-bottomed Morton flask with a mechanical stirrer
- Procedure:
  - A solution of 34.1 g (0.15 mol) of (-)-(camphorsulfonyl)imine in 1 L of toluene is prepared in the 5-L Morton flask.
  - A solution of 124.2 g (0.9 mol) of potassium carbonate in 1 L of water is added to the flask.
  - The biphasic mixture is stirred vigorously (at least 500 rpm) for 15 minutes.
  - A solution of 184.5 g (0.3 mol) of Oxone® in 1 L of water is added to the reaction mixture over a period of 1-1.5 hours at room temperature.
  - The reaction progress is monitored by thin-layer chromatography (TLC). The stirring is continued until all the imine is consumed.
  - Once the reaction is complete, the layers are separated. The aqueous layer is extracted with two 200-mL portions of toluene.

- The combined organic layers are washed with 200 mL of 10% aqueous sodium bisulfite solution, followed by 200 mL of brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude (+)-(camphorylsulfonyl)oxaziridine is purified by recrystallization from absolute ethanol to afford white crystals.

#### Part B: Asymmetric $\alpha$ -Hydroxylation of a Propiophenone Enolate

- Reagents and Equipment:

- Propiophenone
- Lithium diisopropylamide (LDA)
- (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine
- Tetrahydrofuran (THF), anhydrous
- Standard glassware for reactions under inert atmosphere

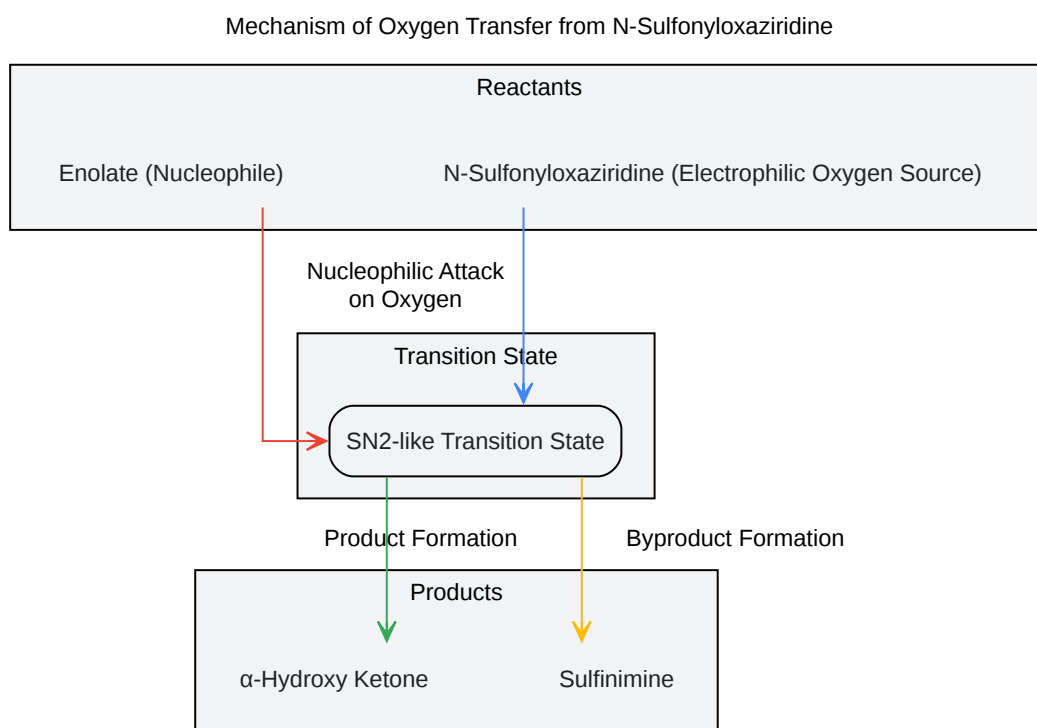
- Procedure:

- A solution of propiophenone (1.0 mmol) in 10 mL of anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.
- A solution of LDA (1.1 mmol) in THF is added dropwise to the ketone solution, and the mixture is stirred for 30 minutes at -78 °C to ensure complete enolate formation.
- A solution of (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine (1.2 mmol) in 5 mL of anhydrous THF is added dropwise to the enolate solution at -78 °C.
- The reaction mixture is stirred at -78 °C for 1 hour.
- The reaction is quenched by the addition of 10 mL of saturated aqueous ammonium chloride solution.

- The mixture is allowed to warm to room temperature, and the product is extracted with three 20-mL portions of diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the  $\alpha$ -hydroxy ketone. The enantiomeric excess is determined by chiral HPLC analysis.

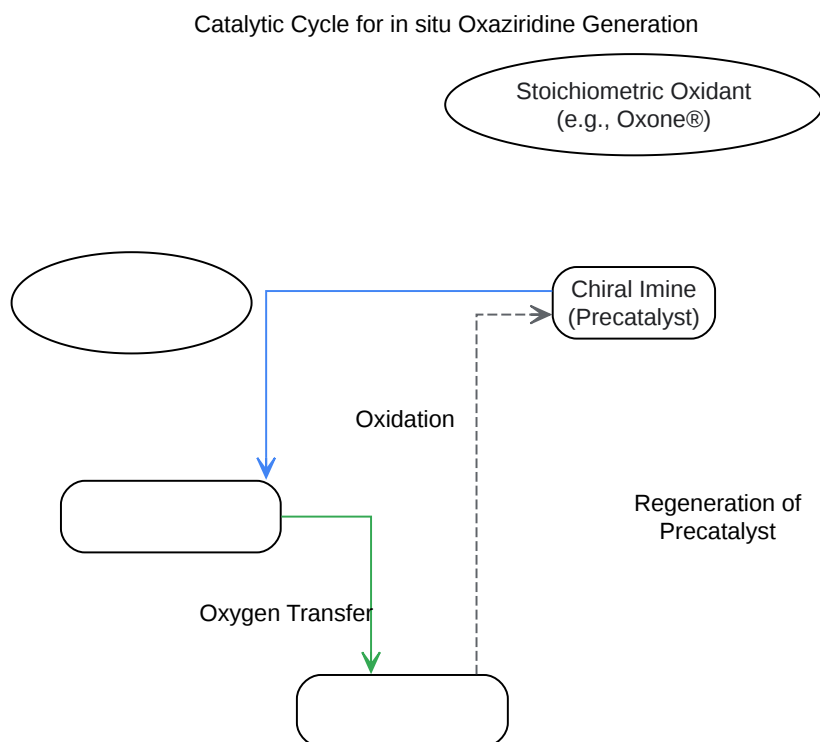
## Visualizations of Key Concepts

The following diagrams illustrate the core mechanistic principles and relationships in stereoselective oxidation with oxaziridines.



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Caption: Mechanism of oxygen transfer from an N-sulfonyloxaziridine to an enolate.

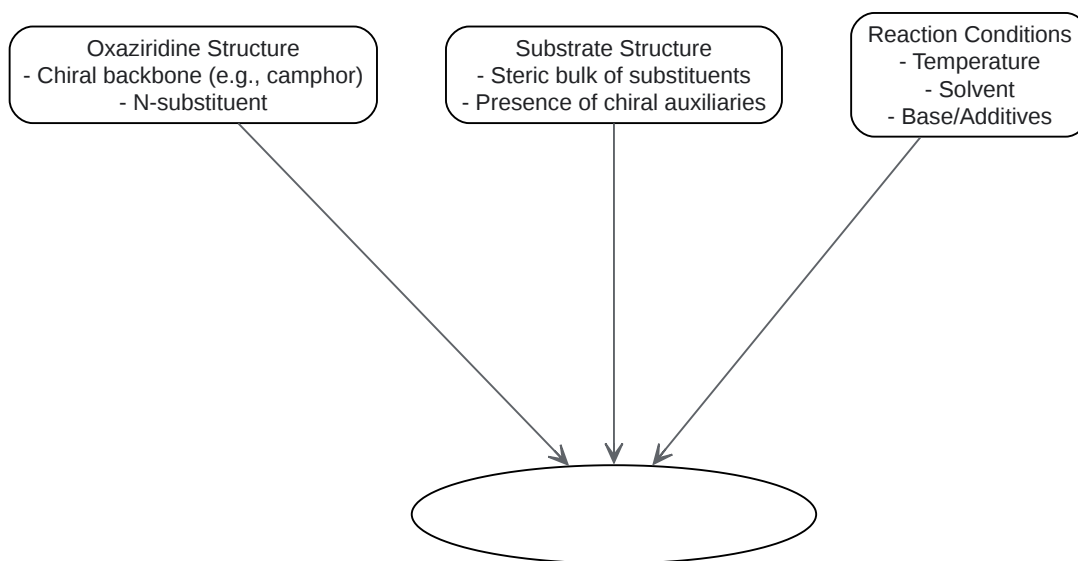


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Caption: Catalytic cycle for stereoselective oxidation with in situ generated oxaziridine.



## Factors Influencing Stereoselectivity



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Caption: Logical relationship of factors influencing the stereochemical outcome.

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